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Compound of Interest

Compound Name: Nigroain-B1

Cat. No.: B1578571

Get Quote

Introduction & Scientific Context
Nigroain-B1 is an amphipathic,

-helical antimicrobial peptide (AMP) originally derived from the skin secretions of the dark-
spotted frog (Rana nigromaculata). Unlike conventional antibiotics that target specific
intracellular enzymes (e.g., gyrase, ribosomes), Nigroain-B1 functions primarily through
membranolysis—the physical disruption of the bacterial lipid bilayer.

This mechanism is particularly potent against Staphylococcus aureus, including Methicillin-

Resistant S. aureus (MRSA), as it exploits the fundamental electrostatic difference between the

anionic bacterial membrane and the zwitterionic mammalian membrane.

Critical Experimental Challenges
Working with cationic amphipathic peptides like Nigroain-B1 presents unique challenges often

overlooked in standard antibiotic protocols:

Adsorption: Cationic peptides stick avidly to polystyrene and glass. Without proper blocking

agents, the effective concentration in your assay will be significantly lower than calculated.
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Inoculum Effect: High bacterial density can "titrate" the peptide, leading to artificially high

MIC values.

Proteolytic Instability: While Nigroain-B1 is relatively robust, contamination with proteases

(from serum or non-sterile buffers) can degrade it rapidly.

Peptide Handling and Preparation
Objective: Ensure accurate dosing by preventing peptide loss to surfaces.

Reagents
Nigroain-B1 Lyophilized Powder: >95% purity (HPLC).

Solvent: 0.01% Acetic Acid (v/v) in 0.2% Bovine Serum Albumin (BSA) water.[1]

Why Acetic Acid? Protonates basic residues (Arg/Lys), preventing aggregation.

Why BSA? Blocks non-specific binding sites on plasticware.

Protocol
Reconstitution: Dissolve the lyophilized peptide in 0.01% Acetic Acid/0.2% BSA to a master

stock concentration of 1,280

g/mL.

Sonication: Sonicate briefly (10s) in a water bath to break up potential hydrophobic

aggregates.

Storage: Aliquot into polypropylene (low-binding) tubes. Store at -20°C. Avoid freeze-thaw

cycles.

Primary Screening: MIC & MBC Determination
Objective: Establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal

Concentration (MBC) using a modified CLSI M07 protocol adapted for cationic peptides.

Materials
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Organism:S. aureus ATCC 29213 (Quality Control) and MRSA clinical isolates (e.g., ATCC

33591).

Media: Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB).

Plate: 96-well Polypropylene Microtiter Plate (Corning Costar 3365 or equivalent). Do not

use standard polystyrene tissue culture plates.
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Figure 1: Optimized workflow for MIC/MBC determination of cationic peptides.

Detailed Protocol
Inoculum Prep:
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Grow S. aureus to mid-log phase (OD

~0.4).

Dilute in CAMHB to reach a final density of

CFU/mL.

Critical: Verify colony counts by plating.[2]

Plate Setup:

Add 90

L of bacterial suspension to each well.

Add 10

L of 10X peptide dilutions (final range: 0.5 – 64

g/mL).

Controls:

Positive Control: Melittin or Vancomycin.

Growth Control: Bacteria + Solvent (no peptide).

Sterility Control: Media only.

Incubation: 18–24 hours at 37°C (non-shaking).

Readout:

MIC: Lowest concentration with no visible growth (or OD

< 0.1).

MBC: Plate 10
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L from clear wells onto MHA plates. Incubate 24h. MBC is the concentration killing

of the initial inoculum.

Mechanistic Elucidation: Membrane
Permeabilization
Objective: Confirm that Nigroain-B1 kills via membrane disruption rather than metabolic

inhibition. We utilize SYTOX Green, a high-affinity nucleic acid stain that is impermeable to live

cells but fluoresces intensely upon binding DNA in compromised membranes.[3]
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Figure 2: Sequence of events in the SYTOX Green membrane permeabilization assay.

Protocol (SYTOX Green Uptake)
Cell Prep: Wash mid-log S. aureus (

CFU/mL) twice in 10 mM Sodium Phosphate Buffer (SPB), pH 7.4. Resuspend in SPB.

Note: Do not use rich media (MHB) as it causes high background fluorescence.

Dye Addition: Add SYTOX Green to a final concentration of 1

M. Incubate 15 min in the dark.

Baseline: Measure fluorescence (Ex: 485 nm / Em: 520 nm) for 5 minutes to establish a

stable baseline.

Injection: Inject Nigroain-B1 at

,
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, and

MIC.

Positive Control:[3][4][5][6][7][8] Melittin (5

M) or 0.1% Triton X-100 (100% lysis).

Kinetics: Monitor fluorescence every 60 seconds for 60 minutes.

Data Interpretation: Rapid increase in fluorescence (<10 min) indicates direct pore formation.

Gradual increase suggests a secondary mechanism or slow leakage.

Safety Profiling: Hemolysis Assay
Objective: Determine the Therapeutic Index (TI). An effective AMP must kill bacteria without

lysing mammalian erythrocytes.

Protocol
RBC Prep: Wash fresh human or rabbit erythrocytes (RBCs) 3 times in PBS (pH 7.4) until

supernatant is clear.[4] Resuspend to 4% (v/v) in PBS.

Assay:

Mix 100

L RBC suspension + 100

L peptide solution (serial dilutions in PBS).

Controls:

0% Hemolysis: PBS only.

100% Hemolysis: 0.1% Triton X-100.

Incubation: 1 hour at 37°C.

Harvest: Centrifuge at 1000
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g for 5 min. Transfer 100

L supernatant to a fresh plate.

Quantification: Measure Absorbance at 405 nm (Hemoglobin release).

Calculation:

Data Summary Table (Example)

Compound
MIC (

g/mL)

HC

(

g/mL)*

Therapeutic Index
(HC

/MIC)

Nigroain-B1 2 - 4 > 128 > 32 (High Selectivity)

Melittin (Toxic Control) 1 - 2 4 ~ 2 (Low Selectivity)

Vancomycin 1 - 2 > 500 > 250

*HC

: Concentration causing 50% hemolysis.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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